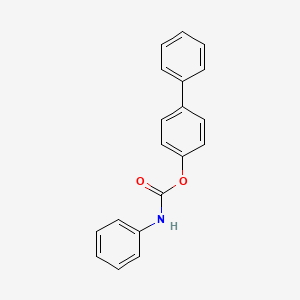

(1,1'-Biphenyl)-4-ol, phenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

66018-77-7 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

(4-phenylphenyl) N-phenylcarbamate |

InChI |

InChI=1S/C19H15NO2/c21-19(20-17-9-5-2-6-10-17)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,20,21) |

InChI Key |

PTXUGVDMQHMELI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 1,1 Biphenyl 4 Ol, Phenylcarbamate

Mechanistic Investigations of Carbamate (B1207046) Formation Reactions

The formation of the phenylcarbamate moiety from (1,1'-biphenyl)-4-ol and a phenyl isocyanate precursor or through carbonylation routes involves complex reaction dynamics. The stability and reactivity of the carbamate linkage are central to its role in various chemical and biological contexts. nih.gov Carbamates are often employed as surrogates for peptide bonds in medicinal chemistry due to their enhanced stability and ability to permeate cell membranes. nih.gov

The electronic structure of the carbamate group is characterized by significant resonance stabilization, which dictates its geometry and reactivity. nih.gov Delocalization of the non-bonded electrons on the nitrogen atom into the carbonyl group gives the C-N bond a partial double-bond character. nih.gov This resonance is a key feature, though it is estimated to be 3-4 kcal/mol lower than in amides due to electronic and steric influences from the adjacent ester oxygen. nih.gov

Structure A: A neutral structure with a double bond between carbon and oxygen.

Structure B: A zwitterionic structure with a double bond between carbon and nitrogen, placing a positive charge on the nitrogen and a negative charge on the carbonyl oxygen.

Structure C: A zwitterionic structure with a positive charge on the ester oxygen and a negative charge on the carbonyl oxygen.

This partial double bond character restricts free rotation around the C-N axis, leading to the potential for syn and anti conformational isomers. nih.gov The relative stability of these conformers is influenced by steric hindrance and the electronic nature of the substituents on the nitrogen and oxygen atoms. nih.gov Factors such as solvent polarity, concentration, and pH can also significantly affect the equilibrium between the syn and anti forms. nih.gov

Carbonylation reactions provide a direct route to carbamates, often utilizing transition metal catalysts to facilitate the incorporation of carbon monoxide (CO). rsc.orgacs.org The mechanism of such reactions is intricate, involving the formation and transformation of several intermediate species. The synthesis of carbamates can be achieved through the oxidative carbonylation of amines, a process that has been studied with various transition metal catalysts, including palladium, rhodium, and gold. researchgate.net

In a typical palladium-catalyzed aminocarbonylation, the reaction is initiated by the formation of an active Pd(0) species. acs.org This is followed by oxidative addition of an aryl or alkyl halide. Subsequent coordination of carbon monoxide and nucleophilic attack by an amine or alcohol on the carbonyl carbon of the resulting acyl-palladium complex are key steps. nih.gov

A proposed mechanistic pathway for carbamate formation via the carbonylation of an amine and an alcohol involves the following key steps:

Catalyst Activation: Generation of the active catalytic species.

CO Coordination: The catalyst coordinates with carbon monoxide.

Nucleophilic Attack: The amine attacks the coordinated CO, forming a carbamoyl-metal intermediate. nih.gov

Oxidative Addition/Reductive Elimination: The alcohol and substrate participate in subsequent steps leading to the final carbamate product and regeneration of the catalyst.

Recent studies have also explored single-electron transfer (SET) mediated carbonylation reactions, which can proceed under milder conditions and expand the substrate scope. nih.gov In these pathways, radical intermediates are generated, which then participate in the carbonylation and coupling steps. nih.gov

Reaction Mechanisms of Biphenyl (B1667301) Core Formation

The biphenyl core is a common structural motif in pharmaceuticals and advanced materials. nih.gov Its synthesis is most commonly achieved through transition metal-catalyzed cross-coupling reactions. However, radical and other ionic pathways also provide viable synthetic routes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, including the central bond in biphenyls. The Suzuki-Miyaura, Stille, and Hiyama couplings are among the most utilized methods. nih.govrsc.org These reactions share a common general catalytic cycle, typically involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. researchgate.net

The generalized catalytic cycle consists of three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex (Ar-Pd-X). rsc.org The reactivity of the aryl halide is dependent on the C-X bond dissociation energy, following the general trend I > Br > Cl > F. rsc.org

Transmetalation: The aryl group from an organometallic reagent (Ar'-M, where M can be B, Sn, Si, etc.) is transferred to the Pd(II) complex, displacing the halide and forming a new complex (Ar-Pd-Ar'). rsc.org

Reductive Elimination: The two aryl groups on the palladium center couple, forming the biphenyl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.govrsc.org

The choice of catalyst, ligands, base, and solvent is critical for the efficiency and selectivity of these reactions. rsc.org Iron-catalyzed cross-couplings have emerged as a less toxic and more abundant alternative to palladium. nih.govrsc.org

Table 1: Comparison of Common Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent (Ar'-M) | Key Advantages | Common Catalysts |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids or esters | Mild conditions, high functional group tolerance, commercially available reagents, non-toxic boron byproducts. nih.gov | Pd complexes, Fe complexes. rsc.org |

| Stille | Organotin compounds (Arylstannanes) | High functional group tolerance, neutral reaction conditions. rsc.org | Pd complexes. rsc.org |

| Hiyama | Organosilicon compounds (Arylsilanes) | Low toxicity, high stability of reagents, environmentally benign silicon byproducts. rsc.orgacs.org | Pd complexes, Rh complexes. acs.org |

While two-electron polar mechanisms dominate cross-coupling chemistry, radical pathways offer alternative and sometimes advantageous routes for C-C bond formation. youtube.com Radical arylation processes can be initiated through various methods, including photoredox catalysis, thermal decomposition of radical precursors, or single-electron transfer (SET) from a metal catalyst. rsc.orgacs.org

One common strategy involves the use of diaryliodonium salts as potent arylating agents. rsc.org These salts can generate aryl radicals under appropriate conditions. The mechanism can proceed as follows:

Radical Generation: A single electron transfer to the diaryliodonium salt leads to its fragmentation, producing an aryl radical and an aryl iodide.

Hydrogen Atom Transfer (HAT): The generated aryl radical can abstract a hydrogen atom from a suitable donor, such as a solvent molecule or another reagent, to initiate a radical chain or to form a new radical intermediate. rsc.org

Radical Coupling: The aryl radical can couple with another radical or add to an aromatic ring, followed by rearomatization to yield the biphenyl product.

Electron paramagnetic resonance (EPR) spectroscopy has been used to detect the presence of phenyl radical intermediates in certain palladium-catalyzed reactions, providing strong evidence for a radical cross-coupling pathway. rsc.org These radical pathways can be particularly useful for constructing sterically hindered biphenyls or for reactions where traditional cross-coupling methods are ineffective. acs.org

The synthesis of the (1,1'-biphenyl)-4-ol precursor can be accomplished using methods like the Barbier reaction. The Barbier reaction is an organometallic process that involves the reaction of an alkyl or aryl halide with a carbonyl compound in the presence of a metal, such as magnesium, zinc, or samarium(II) iodide. nrochemistry.comwikipedia.org A key distinction from the Grignard reaction is that the organometallic reagent is generated in situ. wikipedia.org

The mechanism of the Barbier reaction has been a subject of extensive study, with evidence pointing towards two possible pathways: a polar (ionic) mechanism and a radical-based single-electron transfer (SET) mechanism. nrochemistry.comresearchgate.net

Proposed Single-Electron Transfer (SET) Mechanism:

Electron Transfer: The metal surface transfers a single electron to the aryl halide (Ar-X), forming a radical anion.

Fragmentation: The radical anion fragments to produce an aryl radical (Ar•) and a halide anion (X⁻).

Second Electron Transfer or Coupling: The aryl radical can either accept a second electron from the metal to form an organometallic species (Ar-M-X) or directly interact with the carbonyl compound.

Nucleophilic Addition: The organometallic reagent, or the radical species in a concerted step, adds to the carbonyl carbon of a ketone or aldehyde (e.g., a protected 4-hydroxycyclohexanone (B83380) derivative), which upon hydrolysis yields the tertiary or secondary alcohol. nrochemistry.com

This in situ generation makes the Barbier reaction a valuable method, especially when the required organometallic intermediates are unstable. wikipedia.org Its tolerance for some protic solvents, particularly when using metals like zinc or indium, also makes it an attractive method in green chemistry. wikipedia.org

Kinetics of Specific Synthetic Transformations

The reaction between a phenol (B47542) and an isocyanate generally follows second-order kinetics, being first order with respect to each reactant. researchgate.netrsc.org However, the reaction conditions, such as the presence of catalysts or an excess of one reactant, can influence the observed kinetic profile.

The primary synthetic route to (1,1'-Biphenyl)-4-ol, phenylcarbamate involves the reaction of (1,1'-Biphenyl)-4-ol with phenyl isocyanate. The rate of this reaction is significantly influenced by the electronic properties of the phenolic reactant. Electron-withdrawing substituents on the phenol can increase the reaction rate. This is attributed to the increased polarization of the O-H bond, which makes the hydrogen atom more readily available to attack the nitrogen atom of the isocyanate group, facilitating the nucleophilic addition. scientific.netresearchgate.netresearchgate.net

In the context of (1,1'-Biphenyl)-4-ol, the phenyl group at the 4-position is generally considered to be weakly electron-donating or nearly neutral in its electronic effect, which would influence its reactivity compared to unsubstituted phenol.

Table 1: Illustrative Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Various Phenols in Different Solvents (Uncatalyzed)

| Phenol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| Phenol | Toluene (B28343) | 25 | Value not available |

| p-Chlorophenol | Diethylcyclohexylamine | Not Specified | Higher reactivity observed zenodo.org |

| 2,6-Dimethylphenol | Dibutyltin (B87310) dilaurate | Not Specified | Higher rate than methoxyphenol zenodo.org |

| o-Hydroxybenzyl alcohol (phenolic OH) | Toluene | Not Specified | Second-order kinetics observed akjournals.com |

Note: This table is illustrative and compiles qualitative and comparative findings from various sources. Specific rate constants for (1,1'-Biphenyl)-4-ol are needed for a precise quantitative analysis.

Solvent Effects and Catalysis in Synthetic Routes

Solvent Effects:

The solvent plays a critical role in the kinetics of urethane (B1682113) formation. The polarity of the solvent can significantly affect the reaction rate, even in the absence of a catalyst. scientific.netresearchgate.net For the reaction of phenols with isocyanates, an increase in solvent polarity generally leads to an increase in the reaction rate. scientific.netakjournals.com This is because polar solvents can help to stabilize the charged intermediates or transition states formed during the reaction.

Studies on analogous reactions have shown the following trend in reaction rate with respect to the solvent: Cyclohexanone > 1,4-Dioxane > Xylene. scientific.netresearchgate.netresearchgate.net The dielectric constant and the hydrogen-bonding character of the solvent are key parameters influencing the reaction rate and order. researchgate.net For instance, in some polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), the reaction kinetics for the reaction of o-hydroxybenzyl alcohol with phenyl isocyanate were observed to be first-order, whereas in less polar solvents like toluene and butyl acetate, the reaction followed second-order kinetics. akjournals.comresearchgate.net

Table 2: Effect of Solvent Polarity on the Relative Reaction Rate of Phenol-Isocyanate Reactions

| Solvent | Relative Rate | Polarity Trend |

| Xylene | Low | Non-polar |

| 1,4-Dioxane | Medium | Moderately polar |

| Cyclohexanone | High | Polar |

This table illustrates the general trend observed in related studies. scientific.netresearchgate.net

Catalysis:

The synthesis of this compound can be significantly accelerated by the use of catalysts. Tertiary amines are a widely used class of catalysts for the formation of urethanes. researchgate.netgoogle.com The catalytic activity of tertiary amines is dependent on their basicity and the steric hindrance around the nitrogen atom. gvchem.comtue.nl Highly basic and sterically unhindered amines, such as triethylenediamine (DABCO), exhibit strong catalytic activity. gvchem.com

The mechanism of tertiary amine catalysis can proceed through different proposed pathways. One common mechanism involves the formation of a complex between the tertiary amine and the alcohol (in this case, (1,1'-Biphenyl)-4-ol), which then reacts with the isocyanate. poliuretanos.com.br Another proposed mechanism involves the formation of a complex between the catalyst and the isocyanate, which is then attacked by the alcohol. poliuretanos.com.br In either case, the catalyst is regenerated at the end of the reaction cycle.

The catalytic action of various tertiary amines in the reaction of phenyl isocyanate with thiols (a reaction analogous to that with phenols) was found to decrease in the following order: triethylenediamine > triethylamine (B128534) > diethylcyclohexylamine > tributylamine (B1682462) > N-methylmorpholine > pyridine (B92270) > quinoline. researchgate.net

Organotin compounds, such as dibutyltin dilaurate (DBTDL), are also highly effective catalysts for the urethane reaction and generally exhibit higher catalytic activity than tertiary amines. zenodo.orgresearchgate.net

The choice of catalyst can also influence the selectivity of the reaction if other reactive functional groups are present in the molecule.

Advanced Spectroscopic Characterization and Analytical Techniques for 1,1 Biphenyl 4 Ol, Phenylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic compounds, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectroscopy for Structure Elucidation

Proton NMR spectroscopy of (1,1'-Biphenyl)-4-ol, phenylcarbamate is expected to reveal a complex pattern of signals in the aromatic region, corresponding to the protons of the biphenyl (B1667301) and phenylcarbamate moieties. The chemical shifts (δ) are influenced by the electronic effects of the substituents and the anisotropic effects of the aromatic rings.

The protons on the unsubstituted phenyl ring of the biphenyl group are anticipated to appear as a multiplet, similar to that of biphenyl itself. The protons on the substituted phenyl ring will be influenced by the electron-donating carbamate (B1207046) oxygen, leading to distinct chemical shifts. The protons on the phenyl ring of the phenylcarbamate group will also exhibit characteristic multiplets. A broad singlet corresponding to the -NH proton of the carbamate linkage is also expected. rsc.org

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Phenyl-H (unsubstituted ring) | 7.30 - 7.60 | Multiplet | 7.0 - 8.0 |

| Biphenyl-H (ortho to carbamate) | ~7.20 | Doublet | 8.0 - 9.0 |

| Biphenyl-H (meta to carbamate) | ~7.50 | Doublet | 8.0 - 9.0 |

| Phenylcarbamate-H | 7.00 - 7.40 | Multiplet | 7.0 - 8.0 |

| -NH (carbamate) | 8.0 - 9.0 | Broad Singlet | - |

Note: The expected values are based on the analysis of related compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

The spectrum is expected to show a number of signals in the aromatic region (typically 110-160 ppm) corresponding to the carbons of the two phenyl rings of the biphenyl moiety and the phenyl ring of the carbamate group. The quaternary carbons, including the carbon atoms at the biphenyl linkage and the carbon attached to the carbamate oxygen, will likely show weaker signals. The carbonyl carbon of the carbamate group is expected to appear significantly downfield, typically in the range of 150-160 ppm. rsc.org

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 152 - 155 |

| Biphenyl C-O | 148 - 152 |

| Biphenyl C-ipso (unsubstituted ring) | 138 - 142 |

| Biphenyl C-ipso (substituted ring) | 135 - 139 |

| Aromatic CH | 115 - 130 |

| Phenylcarbamate C-ipso | 137 - 140 |

Note: The expected values are based on the analysis of related compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the phenyl rings. Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals of the protonated carbons in the aromatic rings. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment establishes long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking the different fragments of the molecule, such as connecting the biphenyl moiety to the carbamate group through the ether linkage. sdsu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key expected vibrational frequencies include the N-H stretching of the carbamate group, the C=O stretching of the carbonyl group, C-O stretching of the ether linkage, and various C-H and C=C stretching and bending vibrations of the aromatic rings. rsc.org

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (carbamate) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (carbamate) | 1700 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (ether) | 1200 - 1250 | Strong |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Strong |

Note: The expected values are based on the analysis of related compounds and general principles of FT-IR spectroscopy.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be effectively used to characterize the biphenyl backbone and the aromatic rings.

The Raman spectrum is expected to be dominated by strong signals from the aromatic C=C stretching vibrations and the ring breathing modes of the phenyl rings. The symmetric vibrations of the biphenyl linkage would also be Raman active. Characteristic peaks for biphenyl and its derivatives are often observed around 1600, 1280, and 1000 cm⁻¹. researchgate.net The carbamate functional group may show weaker Raman signals for its C=O and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound" through fragmentation analysis.

High-resolution mass spectrometry provides the precise mass of the molecular ion, which is a critical step in confirming the elemental composition of "this compound". The chemical formula for this compound is C₁₉H₁₅NO₂.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

| Element | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon (C) | 12.000000 | 19 | 228.000000 |

| Hydrogen (H) | 1.007825 | 15 | 15.117375 |

| Nitrogen (N) | 14.003074 | 1 | 14.003074 |

| Oxygen (O) | 15.994915 | 2 | 31.989830 |

| Total | 289.110279 |

This table presents the calculated theoretical exact mass of this compound based on its chemical formula.

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the compound's identity.

In electron ionization mass spectrometry (EI-MS), the molecular ion of "this compound" (M•⁺) is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments.

Key expected fragmentation patterns include:

Cleavage of the carbamate linkage: This is a prominent fragmentation pathway for carbamates.

Fission can occur at the C-O bond, leading to the formation of a phenyl isocyanate radical cation and a biphenyl-4-ol radical.

Alternatively, cleavage can yield a biphenyl-4-oxycarbonyl cation and an aniline (B41778) radical.

Fragmentation of the biphenyl moiety: The biphenyl structure itself can fragment, often through the loss of a phenyl group or smaller aromatic fragments. nih.gov The stability of the biphenyl system, however, means that the molecular ion peak is likely to be relatively intense. libretexts.org

Loss of CO₂: Decarboxylation is a common fragmentation pathway for esters and related compounds.

Formation of characteristic ions: The presence of ions corresponding to phenol (B47542), benzene, and the biphenyl cation would be anticipated.

A hypothetical fragmentation scheme is presented below:

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 289 | [C₁₉H₁₅NO₂]•⁺ | Molecular Ion (M•⁺) |

| 170 | [C₁₂H₁₀O]•⁺ | Ion resulting from the cleavage of the phenylcarbamate group. |

| 169 | [C₁₂H₉O]⁺ | Loss of a hydrogen atom from the biphenyl-4-ol fragment. |

| 154 | [C₁₂H₁₀]•⁺ | Biphenyl radical cation from further fragmentation. nist.gov |

| 119 | [C₇H₅NO]•⁺ | Phenyl isocyanate radical cation. |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from cleavage of the ether linkage. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

This table outlines a predicted fragmentation pattern for this compound under electron ionization, with mass-to-charge ratios (m/z) and their corresponding proposed ionic species.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the conjugated π-electron system of "this compound".

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings. The biphenyl and phenyl moieties act as chromophores. The electronic transitions in molecules with conjugated π systems, such as biphenyls, typically occur in the UV region. uni-saarland.de The presence of the carbamate linker and the hydroxyl-derived oxygen atom can influence the position and intensity of the absorption maxima (λmax).

For comparison, biphenyl itself exhibits a strong absorption band around 250 nm. nist.gov The extended conjugation and the presence of heteroatoms in "this compound" would likely result in a bathochromic (red) shift of this primary absorption band. A secondary, less intense band at a longer wavelength, corresponding to other electronic transitions, may also be observed. For instance, 4-nitrobiphenyl (B1678912) shows a λmax around 300 nm due to the influence of the nitro group. nist.gov

| Predicted Absorption Region | Corresponding Electronic Transition | Chromophore |

| ~250-280 nm | π → π | Biphenyl and Phenyl Rings |

| Longer wavelength (less intense) | n → π | Carbonyl and Amine groups |

This table summarizes the expected electronic transitions and absorption regions for this compound.

Molecules with rigid, planar, and extended π-systems, such as biphenyl derivatives, often exhibit fluorescence. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon at a longer wavelength (fluorescence).

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the purification and analytical determination of "this compound". Both gas and liquid chromatography are applicable.

Gas Chromatography (GC): Due to its relatively low volatility, derivatization might be necessary for the analysis of this compound by GC. However, with a high-temperature capillary column and appropriate temperature programming, direct analysis may be feasible. A non-polar or medium-polarity stationary phase, such as one based on polysiloxanes (e.g., DB-5ms), would be suitable. Detection is typically achieved using a flame ionization detector (FID) or, for greater sensitivity and structural confirmation, a mass spectrometer (GC-MS). tsijournals.compeakscientific.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of phenylcarbamate compounds. yakhak.org

Reversed-Phase HPLC: This is the most common mode for the separation of moderately polar to non-polar compounds. A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Normal-Phase HPLC: This can also be used with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).

Chiral HPLC: If the compound exists as atropisomers due to restricted rotation around the biphenyl single bond, or if it is used as a chiral selector, chiral HPLC would be necessary for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for resolving enantiomers of a wide range of compounds. yakhak.orgnih.gov

Detection in HPLC is most commonly performed using a UV detector, set at one of the absorption maxima identified by UV-Vis spectroscopy. scielo.br

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Detector |

| GC | DB-5ms (5% Phenyl-methylpolysiloxane) | Helium (carrier gas) | MS, FID |

| Reversed-Phase HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water gradient | UV-Vis |

| Normal-Phase HPLC | Silica (B1680970) | Hexane/Isopropanol | UV-Vis |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV-Vis |

This table provides a summary of potential chromatographic methods for the analysis of this compound.

Computational and Theoretical Investigations of 1,1 Biphenyl 4 Ol, Phenylcarbamate

Molecular Modeling and Dynamics

Intermolecular Interactions and Aggregation Behavior:There are no molecular dynamics simulation studies available that would shed light on how molecules of (1,1'-Biphenyl)-4-ol, phenylcarbamate interact with each other or with other molecules in a system.

Further research and publication of computational studies specifically targeting this compound are required to populate these areas of inquiry.

Theoretical Examination of Reaction Pathways and Transition States

The theoretical examination of reaction pathways for this compound, a molecule belonging to the broader class of phenylcarbamates, is crucial for understanding its reactivity and stability. Computational chemistry provides powerful tools to model these pathways and elucidate the structures of high-energy transition states. While specific computational studies on this compound are not extensively documented in publicly available literature, the reaction mechanisms of phenylcarbamates, in general, have been investigated, offering a solid framework for predicting its behavior.

The reactivity of phenylcarbamates is largely dictated by the substitution on the carbamate (B1207046) nitrogen. For phenylcarbamates derived from primary or secondary amines, a key reaction pathway involves cleavage of the N-C(O) bond. In the case of phenylcarbamates derived from primary amines, studies have shown that they can react through an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. acs.org This pathway typically proceeds by the deprotonation of the amine nitrogen, followed by the elimination of the phenoxy group to form a highly reactive isocyanate intermediate. acs.org This intermediate can then be trapped by various nucleophiles.

For N,N-disubstituted carbamate phenyl esters, where an E1cb mechanism is not possible due to the absence of a proton on the nitrogen, the reaction conditions are generally more drastic. acs.org In these cases, a bimolecular acyl-substitution (BAc2) mechanism is proposed to be operative. acs.org This pathway involves the direct nucleophilic attack at the carbonyl carbon of the carbamate.

Structure-Reactivity and Structure-Selectivity Correlations

Structure-reactivity and structure-selectivity correlations aim to establish a quantitative relationship between the chemical structure of a molecule and its reactivity or selectivity in a particular reaction. These correlations are invaluable for predicting the behavior of new compounds and for designing molecules with desired properties. For this compound, such correlations would explore how modifications to the biphenyl (B1667301) or phenyl rings influence its reactivity.

For example, a kinetic study on the reaction of Y-substituted phenyl X-substituted benzoates with various nucleophiles demonstrated a clear correlation between the reaction rate and the electronic nature of the substituents. rsc.org Electron-withdrawing groups on the leaving phenoxide group were found to increase the reaction rate by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups decreased the rate. The magnitude of the Hammett reaction constant (ρ) provides insight into the charge development in the transition state. rsc.org

The following table, adapted from studies on related ester systems, illustrates the type of data used to establish such correlations. It shows the effect of substituents on the rate constants for a nucleophilic substitution reaction.

| Substituent (Y) on Phenyl Ring | Rate Constant (k) |

| 4-Nitro | High |

| 4-Chloro | Intermediate |

| H | Reference |

| 4-Methyl | Low |

| 4-Methoxy | Very Low |

This table is illustrative and based on general principles of Hammett correlations in related systems.

In the context of this compound, substituents on the biphenyl ring system would modulate the electronic properties of the oxygen atom, thereby influencing its ability to act as a leaving group. Similarly, substituents on the N-phenyl ring would affect the nucleophilicity of the nitrogen atom (in reactions where it participates) or the electrophilicity of the carbonyl carbon.

Structure-selectivity relationships have also been explored for phenylcarbamate derivatives in the context of medicinal chemistry. For instance, O-phenyl carbamate derivatives have been investigated as selective inhibitors of matrix metalloproteinase-2 (MMP-2). In these studies, modifications to the phenyl ring led to significant changes in inhibitory potency and selectivity against different MMPs. This highlights that even subtle structural changes can have a profound impact on the biological activity and selectivity of phenylcarbamate-containing molecules. The selectivity of these compounds was found to be significantly higher for MMP-2 compared to other matrix metalloproteinases, demonstrating a clear structure-selectivity relationship.

The chemoselective reactivity of phenylcarbamates based on the degree of substitution on the nitrogen atom is another important aspect of structure-selectivity. Phenylcarbamates derived from primary amines are known to be more reactive towards urea (B33335) formation than those derived from secondary amines. acs.orgnih.gov This selectivity allows for the differential functionalization of molecules containing both primary and secondary amine-derived carbamates. nih.gov

Chemical Derivatization and Functional Group Interconversions of 1,1 Biphenyl 4 Ol, Phenylcarbamate

Strategies for Modifying the Biphenyl (B1667301) Core

The biphenyl moiety is a prevalent structure in many biologically active compounds and approved drugs. rsc.org Its functionalization is a key step in creating new molecular entities with tailored properties. rsc.org Various methods can be employed to modify the biphenyl core of (1,1'-Biphenyl)-4-ol, phenylcarbamate, targeting the aromatic rings for electrophilic substitution or cross-coupling reactions.

A prevalent strategy for functionalizing biphenyls involves electrophilic substitution reactions, similar to those of benzene. rsc.org These reactions, including nitration, halogenation, and Friedel-Crafts acylation and alkylation, can introduce a variety of functional groups onto the aromatic rings. rsc.orgnih.gov For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while Friedel-Crafts acylation can introduce an acyl group using an acyl chloride and a Lewis acid catalyst like aluminum chloride. rsc.org

Another powerful set of tools for modifying the biphenyl core are transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov Methods like the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents. rsc.orgnih.gov For example, a Suzuki-Miyaura coupling could be used to introduce an additional aryl or alkyl group by first converting a position on the biphenyl ring to a halide or triflate, and then reacting it with a boronic acid in the presence of a palladium catalyst. rsc.orgmdpi.com

Recent advancements have also focused on remote C-H bond activation, which allows for the functionalization of specific positions on the biphenyl rings that might be difficult to access through traditional methods. nih.govnih.govresearchgate.net These reactions often use a directing group to guide a metal catalyst to a specific C-H bond, enabling the introduction of new functional groups with high selectivity. nih.govnih.govresearchgate.net

| Reaction Type | Reagents and Conditions | Potential Modifications | Reference |

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group | rsc.org |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group | rsc.orgnih.gov |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | Introduction of aryl, alkyl groups | rsc.orgmdpi.com |

| Stille Coupling | Organotin reagent, Pd catalyst | Introduction of various organic groups | rsc.orgnih.gov |

| Remote C-H Activation | Directing group, metal catalyst | Site-selective functionalization | nih.govnih.govresearchgate.net |

Derivatization of the Carbamate (B1207046) Group

The carbamate group in this compound offers numerous opportunities for chemical modification, which can significantly impact the compound's stability and biological activity.

Cleavage and Formation Reactions

The carbamate linkage can be cleaved under various conditions to yield the parent phenol (B47542) and the corresponding amine or isocyanate. Thermal cleavage of phenyl carbamates can produce phenyl isocyanate and the corresponding alcohol. researchgate.net Reductive cleavage of aryl O-carbamates to phenols can be achieved under mild conditions using Schwartz's reagent, a process that tolerates a wide range of other functional groups. organic-chemistry.org Additionally, enzymatic cleavage is a biologically relevant process, with enzymes like carboxylesterases capable of hydrolyzing carbamate bonds. nih.gov

The formation of the phenylcarbamate can be achieved through several synthetic routes. A common method involves the reaction of 4-hydroxybiphenyl with phenyl isocyanate. Alternatively, it can be synthesized by reacting 4-hydroxybiphenyl with phenyl chloroformate in the presence of a base. acs.org Another approach involves the reaction of urea (B33335) with phenol in the presence of a Lewis acid catalyst. union.edu

Protection and Deprotection Strategies for Synthetic Utility

In multi-step syntheses, the carbamate group itself can act as a protecting group for either the phenolic oxygen or the amine nitrogen, depending on the context of the larger molecular scaffold it is a part of. masterorganicchemistry.comchem-station.comorganic-chemistry.org Carbamates are generally stable and can be selectively removed under specific conditions. masterorganicchemistry.comchem-station.com

For instance, if the phenylcarbamate were part of a larger molecule where the nitrogen atom needed to be protected, common carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) could be employed. masterorganicchemistry.com The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is cleaved by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com The FMOC (fluorenylmethyloxycarbonyl) group is another option, removable under basic conditions. masterorganicchemistry.com This orthogonality allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

| Protecting Group | Full Name | Deprotection Conditions | Reference |

| Boc | tert-Butyloxycarbonyl | Strong acid (e.g., TFA) | masterorganicchemistry.commasterorganicchemistry.com |

| Cbz | Carboxybenzyl | Catalytic hydrogenation (H₂, Pd/C) | masterorganicchemistry.commasterorganicchemistry.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., piperidine) | masterorganicchemistry.com |

Introduction of Diverse Chemical Tags and Probes for Analytical Purposes

To facilitate the study of this compound in biological systems or for analytical detection, various chemical tags and probes can be introduced. These modifications can enable techniques like fluorescence microscopy, PET imaging, or affinity chromatography.

Isotopic labeling is a powerful technique for tracking molecules. Carbon isotopes, such as ¹³C or the radioisotope ¹⁴C, can be incorporated into the core structure of the molecule. researchgate.net For instance, a method for the core-labeling of phenols has been developed that could potentially be adapted for this compound. researchgate.net This would allow for its detection and quantification in complex biological matrices.

Fluorescent tags can be attached to the molecule to enable its visualization in cells or tissues. This could be achieved by functionalizing either the biphenyl core or the phenyl ring of the carbamate with a fluorophore. Common fluorophores can be introduced through coupling reactions, provided a suitable functional handle is present on the parent molecule.

For purification or pull-down experiments, an affinity tag like biotin (B1667282) can be introduced. This would typically involve creating a derivative of this compound with a reactive functional group (e.g., an amine or carboxylic acid) that can be conjugated to a biotinylating reagent.

Functional Group Interconversions on the Biphenyl and Carbamate Moieties

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mevanderbilt.eduimperial.ac.uk These reactions expand the synthetic utility of this compound and its derivatives.

On the biphenyl core, a previously introduced nitro group can be reduced to an amine using reagents like H₂/Pd/C or SnCl₂/HCl. This amine can then be further derivatized, for example, through diazotization followed by substitution to introduce a variety of other functional groups. An introduced acyl group can be reduced to an alkyl group via a Clemmensen or Wolff-Kishner reduction.

The carbamate moiety also offers possibilities for interconversion. For example, the phenolic oxygen, after cleavage of the carbamate, could be converted into other functional groups. The resulting phenol is more acidic than typical alcohols and can undergo specific reactions. wikipedia.org For instance, it can be converted to an ether through Williamson ether synthesis.

The phenyl ring of the carbamate could also be functionalized. If a nitro group were present on this ring, it could be reduced to an amine, which could then participate in a wide range of subsequent reactions, such as amide bond formation or conversion to other functional groups via diazonium salts.

Advanced Materials and Polymer Science Applications of 1,1 Biphenyl 4 Ol, Phenylcarbamate Derivatives

Applications in Polymer Chemistry

The incorporation of (1,1'-Biphenyl)-4-ol, phenylcarbamate derivatives into polymer chains can lead to materials with enhanced thermal properties and the potential for stimuli-responsive behavior.

Monomer or Cross-Linking Agent in Polymer Synthesis

Derivatives of this compound, particularly those with additional functional groups, can act as cross-linking agents. For instance, a di-functionalized version could create network polymers with high thermal stability. The carbamate (B1207046) linkage itself can be formed during the polymerization process, providing a versatile method for creating complex polymer architectures.

Modification of Polymer Properties through Incorporation (e.g., Thermal Resistance)

The inclusion of rigid biphenyl (B1667301) units into a polymer backbone generally enhances its thermal stability. This is due to the high energy required to induce motion in the stiff biphenyl segments, which translates to higher glass transition temperatures (Tg) and decomposition temperatures (Td). For example, thermoplastic poly(ester ether) elastomers (TPEE) are known for their excellent mechanical strength and thermal stability. acs.org The addition of phosphorus-containing flame retardants has been shown to further improve their fire resistance. acs.org

In one study, a novel bioderived phosphorus-nitrile flame retardant, DMVP, was synthesized from renewable vanillin (B372448) and incorporated into TPEE. The resulting composite with 20% DMVP achieved a UL-94 V-0 rating, indicating excellent flame retardancy, and showed a significant decrease in heat release rates during combustion. acs.org Similarly, polyurethane nanocomposites containing dynamic borate (B1201080) bonds have demonstrated increased tensile strength and thermal stability, with the 5% decomposition temperature (Td5%) increasing from 234 to 275 °C. acs.org

Table 1: Thermal Properties of Modified Polymers

| Polymer System | Modification | Td5% (°C) | Tensile Strength (MPa) |

|---|---|---|---|

| TPEE | 20% DMVP | - | - |

| Polyurethane | Borate Bonds | 275 | 15.23 |

| Neat TPEE | None | - | - |

| TB-0 | None | 234 | 2.42 |

This table is interactive. Click on the headers to sort.

Development of Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, can change their physical or chemical properties in response to external triggers like temperature, light, or pH. capes.gov.brrsc.org The carbamate bond in derivatives of this compound can be designed to be reversible, allowing for the development of self-healing or recyclable polymer networks.

For instance, polyurethane composites with dynamic hydrogen bonding can exhibit shape memory effects and self-healing properties. acs.org These materials can recover from minor damage and can be selectively dissolved for recycling, contributing to a circular economy. acs.org Another example is the development of smart nanofiber membranes that exhibit thermochromic transitions, changing color within a specific temperature range. acs.org These membranes have shown excellent leakage resistance and dimensional stability over multiple cycles. acs.org

Integration into Organic Electronic and Optoelectronic Materials

The π-conjugated system of the biphenyl core in this compound makes it a candidate for use in organic electronic devices, where charge transport and light emission are key functionalities.

Role in Organic Light-Emitting Diodes (OLEDs) Component Design

In OLEDs, materials with biphenyl groups are often used as host materials in the emissive layer. The rigid biphenyl structure provides good thermal stability and a high triplet energy, which is crucial for efficient phosphorescent OLEDs. While this compound itself may not be an ideal emissive material, its derivatives can be tailored to have specific electronic properties.

By attaching electron-donating or electron-withdrawing groups to the biphenyl core, the HOMO and LUMO energy levels can be tuned to facilitate charge injection and transport. The phenylcarbamate group could also be modified to enhance solubility or to attach the molecule to a polymer backbone, leading to solution-processable OLED materials.

Potential in Solar Cell Technology

The search for new materials for organic solar cells is driven by the need for efficient light absorption and charge separation. chemmethod.com Biphenyl derivatives have been investigated as components in dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices. chemmethod.comrsc.org The biphenyl unit can act as a π-conjugated spacer, facilitating electron transfer between donor and acceptor moieties within a sensitizer (B1316253) dye. rsc.org

Theoretical studies using density functional theory (DFT) have been employed to predict the electronic and optical properties of new organic compounds based on biphenyl for photovoltaic applications. chemmethod.com These calculations help in determining key parameters like HOMO/LUMO levels, the energy gap, and the open-circuit voltage (Voc), guiding the design of more efficient solar cell materials. chemmethod.com For instance, a study on new organic dyes for DSSCs showed that the power conversion efficiencies could be varied by changing the electron donor and acceptor units attached to a bifuran or biphenyl spacer. rsc.org

Table 2: Performance of Biphenyl-based Dyes in DSSCs

| Dye | Power Conversion Efficiency (%) | Voc (mV) |

|---|---|---|

| HB-1 | 2.93 | - |

| HB-2 | 4.25 | - |

| HB-3 | 5.51 | > N3 |

| HB-4 | 3.87 | - |

| HB-5 | 3.15 | - |

| HB-6 | 4.52 | - |

| HB-7 | 3.58 | - |

| HB-8 | 4.89 | - |

This table is interactive. Click on the headers to sort.

Charge Transport Properties in Molecular Materials

The charge transport properties of organic molecular materials are fundamental to their application in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The molecular structure of This compound suggests it could serve as a component in charge-transporting materials. The biphenyl group provides a conjugated system that can facilitate the movement of charge carriers (holes or electrons).

Derivatives of biphenyl are widely used in the synthesis of polymers and other materials due to their optical and thermal properties ontosight.ai. For instance, carbazole-based derivatives, which also feature aromatic and nitrogen-containing groups, have garnered significant attention as charge-transporting materials researchgate.net. These materials exhibit interesting photophysical properties, including intense luminescence and reversible oxidation processes, which are crucial for their function in electronic devices researchgate.net. The presence of the phenylcarbamate group in This compound could influence its electronic properties and, consequently, its charge transport capabilities. The nitrogen and oxygen atoms in the carbamate linkage can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for efficient charge injection and transport.

Research on related carbazole-based hole-transporting materials has shown that the molecular design, including the type and position of substituent groups, significantly impacts their photovoltaic properties, chemical stability, and device performance acs.org. While direct data for This compound is not available, the principles derived from these studies on related compounds are applicable.

Table 1: Key Moieties and Their Potential Role in Charge Transport

| Molecular Moiety | Potential Role in Charge Transport |

|---|---|

| Biphenyl | Provides a π-conjugated system for charge delocalization and transport. |

| Phenylcarbamate | Influences HOMO/LUMO energy levels and intermolecular interactions. |

| Nitrogen Atom | Can act as a charge carrier site (hole transport). |

Research in Advanced Materials Design and Engineering

The design and engineering of advanced materials focus on establishing clear relationships between a molecule's structure and its resulting properties to tailor materials for specific applications.

The performance of a material is intrinsically linked to its chemical structure. For This compound derivatives, key structural features would be expected to dictate their material properties. The biphenyl core imparts rigidity and thermal stability. The rotational freedom around the single bond connecting the two phenyl rings, however, can lead to a non-planar conformation, which would affect crystal packing and, consequently, bulk material properties.

The phenylcarbamate group introduces polarity and the potential for hydrogen bonding via the N-H group. This can lead to specific intermolecular interactions, influencing properties such as solubility, melting point, and the formation of ordered structures like liquid crystals. The general chemical structure of this compound includes a biphenyl backbone with hydroxyl and phenylcarbamate substitutions, which contribute to its polarity and potential reactivity ontosight.ai.

In the context of liquid crystals, for example, the length and nature of alkyl chains attached to the biphenyl core are known to strongly influence the type of liquid crystalline phase and the temperature range over which it is stable. While no specific liquid crystal properties have been reported for This compound , other biphenyl derivatives are well-known nematogens google.com.

Table 2: Predicted Influence of Structural Modifications on Material Properties

| Structural Modification | Predicted Effect on Material Properties |

|---|---|

| Alkyl chain addition to biphenyl | Enhanced solubility, potential for liquid crystallinity. |

| Halogenation of phenyl rings | Modified electronic properties and intermolecular interactions. |

Surface modification is a critical aspect of materials science, aiming to tailor the surface properties of a material for a specific application without altering its bulk properties. The functional groups present in This compound make it a candidate for use in surface modification. The hydroxyl and carbamate groups can be used to anchor the molecule to a substrate through chemical bonds or strong physical interactions.

Such modifications can alter the reactivity of a surface, imparting properties like hydrophobicity or enabling selective interactions with other molecules polytechnique.edu. For instance, the functionalization of polymer surfaces with specific chemical groups is crucial for applications in biosensors, where controlled protein immobilization is required nih.gov. The phenylcarbamate group, with its hydrogen bonding capabilities, could be used to create surfaces that exhibit specific binding properties.

The biphenyl unit can also play a role in directing the assembly of molecules on a surface, potentially leading to the formation of well-ordered monolayers. The study of such interfacial phenomena is key to developing advanced coatings, sensors, and electronic devices.

Future Research Directions and Emerging Trends for 1,1 Biphenyl 4 Ol, Phenylcarbamate Research

Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. nih.gov Future research on (1,1'-Biphenyl)-4-ol, phenylcarbamate will focus on developing sustainable synthesis methods that are both efficient and environmentally benign. mun.caacs.orgacs.org

Key research objectives in this area include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus reducing waste. rsc.org This could involve exploring one-pot or tandem reactions where multiple synthetic steps are performed in a single reaction vessel. acs.org

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the biphenyl (B1667301) and phenylcarbamate moieties, moving away from traditional petroleum-based sources. nih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Research into solvent-free reaction conditions is also a key area of interest. nih.govacs.org

Energy Efficiency: Developing synthetic methods that proceed under milder reaction conditions, such as ambient temperature and pressure, potentially utilizing microwave or ultrasonic irradiation to reduce energy consumption. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Design syntheses to minimize waste generation. |

| Atom Economy | Maximize the incorporation of atoms from reactants into the final product. rsc.org |

| Less Hazardous Chemical Syntheses | Use and generate substances with minimal toxicity. nih.govacs.org |

| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Avoid or replace hazardous solvents with greener alternatives. nih.govacs.org |

| Design for Energy Efficiency | Conduct syntheses at ambient temperature and pressure whenever possible. nih.gov |

| Use of Renewable Feedstocks | Utilize raw materials derived from renewable sources. nih.gov |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization to reduce reaction steps and waste. |

| Catalysis | Employ catalytic reagents over stoichiometric ones for higher efficiency and selectivity. |

Development of Highly Selective and Efficient Catalytic Systems

Catalysis is a cornerstone of modern chemical synthesis, and the development of advanced catalytic systems is crucial for the efficient and selective production of this compound.

Future research will likely focus on:

Highly Selective Catalysts: Designing catalysts that can precisely control the regioselectivity of the carbamoylation reaction on the biphenyl scaffold. This is particularly important for creating specific isomers with desired properties. Methods for the selective protection of amines using alkyl phenyl carbonates have been developed and could be adapted. kiku.dk

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, improving the sustainability and cost-effectiveness of the process. rsc.org For instance, zinc alkyl carboxylate catalysts chemically bonded to a silica (B1680970) surface have shown high activity and recyclability in the synthesis of N-phenyl carbamate (B1207046). rsc.org

Biocatalysis: Exploring the use of enzymes as catalysts for the synthesis of this compound. Biocatalysts offer high selectivity and can operate under mild, environmentally friendly conditions.

Mechanism-Driven Catalyst Design: Gaining a deeper understanding of the reaction mechanisms involved in existing catalytic systems, such as the Suzuki coupling for biphenyl synthesis, to rationally design more efficient and robust catalysts. nih.gov

| Catalyst Type | Potential Advantages for this compound Synthesis |

| Homogeneous Catalysts | High activity and selectivity, good for fundamental studies. |

| Heterogeneous Catalysts | Ease of separation and recyclability, suitable for industrial applications. rsc.org |

| Biocatalysts (Enzymes) | High stereoselectivity and regioselectivity, operates under mild conditions. |

| Nanocatalysts | High surface area to volume ratio, potentially leading to enhanced catalytic activity. |

Exploration of Novel Supramolecular Assemblies

The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach for creating functional materials. The unique structure of this compound, with its rigid biphenyl core and hydrogen-bonding carbamate group, makes it an excellent building block for novel supramolecular assemblies. nih.gov

Emerging trends in this area include:

Liquid Crystals: Investigating the liquid crystalline properties of this compound and its derivatives. The rigid, rod-like shape of the biphenyl unit is conducive to the formation of liquid crystalline phases, which have applications in displays and sensors. arabjchem.org

Supramolecular Polymers: Utilizing the hydrogen-bonding capabilities of the carbamate group to form long-chain supramolecular polymers. These materials can exhibit interesting properties such as self-healing and stimuli-responsiveness.

Gels and Organogels: Exploring the ability of this compound derivatives to form gels in organic solvents. These materials can be used for controlled release applications and as templates for the synthesis of nanomaterials.

Host-Guest Chemistry: Designing cyclophane hosts based on biphenyl bisimide structures that can encapsulate guest molecules, leading to the generation of delayed fluorescence in solution. acs.org This opens up possibilities for creating new sensors and imaging agents.

Integration into Multifunctional Materials Systems

The incorporation of this compound into larger material systems can lead to the development of multifunctional materials with enhanced properties and novel applications.

Future research directions include:

Polymer Composites: Using this compound as a functional additive in polymer matrices to improve properties such as thermal stability, mechanical strength, and optical performance. Biphenyl derivatives have been investigated as photosensitizers in photopolymerization processes. nih.govresearchgate.net

Hybrid Organic-Inorganic Materials: Creating hybrid materials by incorporating this compound into inorganic frameworks such as silica or metal-organic frameworks (MOFs). researchgate.net These materials can combine the properties of both the organic and inorganic components, leading to new functionalities. researchgate.net

Surface Modification: Grafting this compound onto surfaces to modify their properties, such as wettability, adhesion, and biocompatibility.

Photoresponsive Materials: Developing materials that change their properties in response to light by incorporating photoswitchable biphenyl or carbamate derivatives. Light-triggered linkers are gaining attention for their spatiotemporal controllability. nih.gov

Advanced Spectroscopic Probes and Imaging Agents

The inherent fluorescence of the biphenyl moiety makes this compound a promising platform for the development of advanced spectroscopic probes and imaging agents. mdpi.comnih.gov

Emerging trends in this field are:

Fluorescent Sensors: Designing and synthesizing derivatives of this compound that exhibit changes in their fluorescence properties in the presence of specific analytes, such as metal ions, anions, or biologically important molecules. researchgate.netrsc.org

Bioimaging Agents: Developing fluorescent probes based on this compound for imaging biological structures and processes within living cells. nih.govresearchgate.net This could involve targeting specific organelles or monitoring cellular events in real-time.

Two-Photon Absorption (TPA) Materials: Engineering derivatives with enhanced two-photon absorption cross-sections for applications in two-photon microscopy and photodynamic therapy. The planarity of the biphenyl moiety is a key factor in maximizing TPA. researchgate.net

Ratiometric Probes: Creating probes that exhibit a shift in their emission wavelength upon binding to an analyte, allowing for more accurate and quantitative measurements by reducing the influence of environmental factors.

Q & A

Q. What are the recommended synthetic routes for preparing (1,1'-Biphenyl)-4-ol derivatives, and how are reaction conditions optimized?

The synthesis of (1,1'-Biphenyl)-4-ol derivatives often involves palladium-catalyzed cross-coupling or functionalization reactions. For example, vinylation of 4-bromo-4'-hydroxybiphenyl with ethyl acrylate using Pd(OAc)₂/PPh₃ as a catalyst yields ethyl 4-(4'-hydroxyphenyl)cinnamate (main product) and side products like 4-hydroxybiphenyl . Key optimization parameters include:

- Catalyst loading : 2–5 mol% Pd(OAc)₂.

- Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile).

- Temperature : 80–100°C for 12–24 hours.

- Additives : Ligands (e.g., PPh₃) improve catalytic efficiency.

Q. What safety protocols are critical for handling (1,1'-Biphenyl)-4-ol in laboratory settings?

According to safety data sheets (SDS), (1,1'-Biphenyl)-4-ol should be handled with:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use in a fume hood to avoid inhalation .

- Storage : Sealed containers at 2–8°C, protected from light and moisture .

- First aid : In case of skin contact, wash with soap and water; seek medical attention if irritation persists .

Q. Which analytical methods are validated for quantifying (1,1'-Biphenyl)-4-ol in synthetic or biological samples?

Validated methods include:

- HPLC : C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm .

- LC-MS/MS : Electrospray ionization (ESI) in negative ion mode, with a limit of detection (LOD) of 0.1 ng/mL for metabolite analysis .

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structural integrity .

Advanced Research Questions

Q. How can Pd-catalyzed reaction efficiencies be improved for synthesizing biphenylcarbamate derivatives?

Optimization strategies include:

- Ligand screening : Bulky ligands (e.g., XPhos) enhance steric control and reduce side reactions.

- Solvent effects : Toluene or THF improves solubility of aromatic substrates.

- Substrate pre-activation : Brominated or iodinated biphenyls show higher reactivity than chlorinated analogs.

| Catalyst System | Yield (%) | Byproducts |

|---|---|---|

| Pd(OAc)₂/PPh₃ | 65 | 4-hydroxybiphenyl (15%) |

| PdCl₂(dppf) | 78 | <5% |

| Pd₂(dba)₃/XPhos | 85 | Negligible |

Q. How do researchers resolve discrepancies in quantifying (1,1'-Biphenyl)-4-ol metabolites in environmental or biological matrices?

Contradictions in metabolite data (e.g., bifenazate degradation studies) are addressed via:

- Internal standards : Deuterated analogs (e.g., d₆-(1,1'-Biphenyl)-4-ol) correct for matrix effects .

- Method validation : Assess precision (RSD <10%), accuracy (80–120% recovery), and linearity (R² >0.99) across replicates.

- Cross-lab validation : Collaborative studies using NIST-certified reference materials reduce inter-lab variability .

Q. What advanced techniques characterize the thermal stability and degradation pathways of (1,1'-Biphenyl)-4-ol under varying conditions?

- Thermogravimetric analysis (TGA) : Measures weight loss at 25–500°C (heating rate 10°C/min) to identify decomposition points.

- Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting at 164–166°C) .

- GC-MS : Identifies volatile degradation products (e.g., biphenyl or phenolic compounds) under oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.